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Compound of Interest

Compound Name: Ebmi-13B

CAS No.: 21202-53-9

Cat. No.: B607258 Get Quote

Executive Summary
EBMI-13B (Compound 13b) is a synthetic bis-imidazole derivative identified in 2014 as a highly

potent and selective activator of Carbonic Anhydrase (CA) VA (mitochondrial) and CA VII

(cytosolic/brain-specific). Unlike the vast majority of CA-targeting drugs which act as inhibitors

(e.g., acetazolamide for glaucoma), EBMI-13B was engineered to enhance catalytic activity.

Its discovery marked a pivotal moment in the study of cognitive enhancement and metabolic

regulation, providing the first selective chemical probe to test the hypothesis that CA activation

can boost spatial memory and ureagenesis.
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Molecule Name EBMI-13B (Compound 13b)

Chemical Name 1,2-Bis(2-methyl-1H-imidazol-4-yl)ethane

CAS Number 21202-53-9

Primary Targets

CA VA (

nM), CA VII (

nM)

Mechanism Proton Shuttling Facilitator

Key Application
Nootropic research (memory enhancement),

Metabolic studies

Historical Context: The "Activator Gap"
The Pre-2014 Landscape
For decades, the pharmacology of Carbonic Anhydrases (CAs)—enzymes that catalyze the

reversible hydration of

to bicarbonate (

) and protons (

)—was dominated by inhibition. Clinically, inhibiting CAs is useful for treating glaucoma,
epilepsy, and altitude sickness.

However, a theoretical gap existed:

The Memory Hypothesis: Research by Sun & Alkon (2002) suggested that CA activation is

required for the transformation of temporal memory into spatial memory. The specific

isozyme implicated was CA VII, which is highly expressed in the hippocampus and cortex.

The Metabolic Hypothesis:CA VA is exclusively mitochondrial. It provides bicarbonate for

pyruvate carboxylase (gluconeogenesis) and carbamoyl phosphate synthetase I (urea

cycle). Enhancing CA VA could theoretically correct metabolic defects.
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Despite these hypotheses, no selective activators existed. Natural activators like histamine

were too promiscuous (binding to histamine receptors) and lacked isoform selectivity.

Discovery Timeline (2014)
The breakthrough occurred in 2014 through a collaboration between Temple University (Marc

A. Ilies) and the University of Florence (Claudiu T. Supuran), the world's leading group on CA

research.

Phase 1: Rational Design (The "Bis-Imidazole" Strategy)
The team sought to mimic the natural catalytic mechanism of CA. The rate-limiting step of CA

catalysis is the proton transfer from the zinc-bound water molecule to the external environment,

typically mediated by a histidine residue (His64) in the active site.

Hypothesis: A small molecule containing an imidazole ring (like histidine) could bind near the

active site and act as an "exogenous proton shuttle," accelerating the reaction.

Innovation: Instead of a single imidazole (like histamine), the team designed bis-imidazoles

—two imidazole rings connected by a flexible linker.

Ring A: Anchors the molecule to the entrance of the active site.

Ring B: Swings freely to shuttle protons from the zinc-bound water to the bulk solvent.

Phase 2: Microwave-Mediated Synthesis
To efficiently generate a library of these compounds, the team utilized microwave-assisted

organic synthesis. This "green chemistry" approach allowed for rapid coupling and high yields,

producing a series of ethylene-linked bis-imidazoles.

Phase 3: Screening and Identification of "13b"
The library was screened against 8 human CA isozymes (I, II, IV, VA, VII, IX, XII, XIV) using a

stopped-flow

hydration assay.
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The Result: Compound 13b (containing a methyl group on the imidazole ring) emerged as

the lead candidate.

Selectivity Profile:

CA VA:

nM (Activation Constant)

CA VII:

nM

CA I/II (Abundant cytosolic):

M (Poor activation)

Selectivity Factor: >1000-fold selectivity for VA/VII over ubiquitous isozymes.

This molecule was subsequently commercialized as EBMI-13B.

Mechanism of Action
EBMI-13B functions as a catalytic enhancer. It does not change the thermodynamics of the

reaction but lowers the activation energy of the rate-limiting step.

The Catalytic Cycle
Zinc Binding: The enzyme's Zinc (

) activates a water molecule to form a nucleophilic hydroxide (

).

Reaction:

attacks

to form bicarbonate (

), which is released.
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The Bottleneck: The enzyme is left with a water molecule (

) that must lose a proton (

) to regenerate the active

form.

Without EBMI-13B: This transfer is slow, limited by buffer diffusion or the intrinsic His64

shuttle.

With EBMI-13B: The molecule binds at the active site entrance. Its imidazole nitrogen

accepts the proton from

and rapidly transfers it to the bulk solvent.

Visualization: The Discovery & Mechanism Pipeline
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Figure 1: The discovery pipeline of EBMI-13B, from theoretical gap to validated chemical

probe.

Experimental Protocols
For researchers intending to utilize EBMI-13B, the following protocols outline the synthesis and

activity assay standards.

Protocol A: Synthesis of EBMI-13B
Based on Draghici et al., Chem. Commun., 2014.

Reagents: 2,5-Hexanedione (precursor), Bromine (

), Ammonia (
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), Methanol (

).

Bromination: Treat the precursor with

in

(with catalytic

) at 0°C to generate the

-bromo intermediate. Stir for 12h at room temperature.

Cyclization: React the intermediate with formamidine or equivalent ammonia source in

ethanol.

Microwave Coupling:

Place the crude imidazole intermediate in a microwave reactor vessel with 7N

in

.

Irradiation: 200 W at 120°C for 40 minutes.

Note: Microwave heating significantly reduces reaction time compared to thermal reflux

(40 min vs 24h).

Purification: Evaporate solvent. Purify residue via HPLC or recrystallization to obtain 1,2-

Bis(2-methyl-1H-imidazol-4-yl)ethane as a trifluoroacetate salt.

Validation: Verify structure via

-NMR (

) and Mass Spectrometry (MW: 190.25 g/mol ).

Protocol B: CA Activation Assay (Stopped-Flow)
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Standard method to determine Activation Constant (

).

System: Applied Photophysics stopped-flow instrument. Indicator: Phenol Red (0.2 mM).

Buffer: 10 mM Hepes (pH 7.5), 0.1 M

(for ionic strength).

Preparation:

Prepare serial dilutions of EBMI-13B (1 nM to 1

M) in the buffer.

Prepare CA enzyme solution (Isozymes VA or VII, recombinant).

Reaction:

Rapidly mix the enzyme-inhibitor solution with a

-saturated solution.

Monitor the absorbance change of Phenol Red at 557 nm (tracking the pH drop as

converts to

and

).

Calculation:

Measure the initial rate of the reaction (

).

Fit data to the Michaelis-Menten equation adapted for activation:

Where
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is the concentration of EBMI-13B and

is the activation constant.

Scientific Significance & Future Directions
The discovery of EBMI-13B provided the first "chemical proof" that CA VII could be selectively

targeted.

Neuroscience: It allows researchers to test if selective CA VII activation can reverse memory

deficits in Alzheimer's models without the side effects of systemic CA activation (which would

affect pH balance in blood/kidneys via CA I/II).

Metabolism: It serves as a probe for mitochondrial diseases where ureagenesis is impaired,

potentially boosting the activity of CA VA to provide more bicarbonate for the urea cycle.

Mechanism Visualization
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Figure 2: Mechanism of Action. EBMI-13B bypasses the slow natural proton transfer, rapidly

regenerating the active enzyme form.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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